C37H43N3O10S2
Description
Significance of Cyanine (B1664457) Dyes in Molecular and Cellular Biology Research
Cyanine dyes are a class of synthetic dyes that are instrumental in biotechnology and bioimaging. axispharm.comcreative-diagnostics.com Their value lies in their bright fluorescence and their capacity to absorb and emit light across a wide spectrum of wavelengths. axispharm.com This makes them indispensable for a variety of applications, including the labeling of DNA, proteins, and other biomolecules. axispharm.comaxispharm.com
Key characteristics of cyanine dyes include:
High Molar Extinction Coefficients: This property contributes to their brightness. researchgate.netmedchemexpress.com
Photostability: They are resistant to fading, allowing for longer observation periods. researchgate.netnih.gov
Tunable Wavelengths: Their absorption and emission wavelengths can be modified, which is crucial for multicolor imaging experiments. researchgate.net
These features make cyanine dyes essential for techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging, where they are used to study cellular structures, molecular interactions, and biological processes in real-time. axispharm.comaxispharm.comnih.gov The addition of sulfonate groups to create sulfonated cyanine dyes, such as Sulfo-Cy5, significantly increases their water solubility, making them ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents. creative-diagnostics.comapexbt.com
Overview of Sulfo-Cy5-SE as a Reactive Fluorescent Probe
Sulfo-Cy5-SE is the N-hydroxysuccinimidyl (NHS) ester of Sulfo-Cy5. The "SE" component signifies a succinimidyl ester, a reactive group that readily forms stable covalent bonds with primary amino groups (-NH₂) found in proteins, peptides, and other biomolecules. lumiprobe.commedchemexpress.comtargetmol.com This amine-reactive nature makes Sulfo-Cy5-SE an effective tool for fluorescently labeling a wide array of biological targets. medchemexpress.com
The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye. apexbt.comlumiprobe.comibiantech.com This is a significant advantage for labeling proteins that may be sensitive to or have low solubility in the organic co-solvents often required for non-sulfonated dyes. lumiprobe.com
Sulfo-Cy5 is an analog of the popular Cy5® dye and emits in the far-red region of the spectrum. lumiprobe.comibiantech.com This is particularly beneficial for biological imaging as it minimizes background autofluorescence from cells and tissues, leading to higher contrast and deeper tissue penetration. axispharm.comnih.gov
Interactive Data Table: Properties of Sulfo-Cy5
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~646 - 651 nm | ibiantech.commdpi.commdpi.com |
| Emission Maximum | ~661 - 672 nm | ibiantech.commdpi.commdpi.com |
| Molar Extinction Coefficient | ~271,000 L·mol⁻¹·cm⁻¹ | ibiantech.com |
| Fluorescence Quantum Yield | ~0.2 | ibiantech.com |
| Molecular Formula | C₃₆H₄₀N₃NaO₁₀S₂ | ibiantech.com |
Scope and Academic Relevance of Sulfo-Cy5-SE Investigations
The academic relevance of Sulfo-Cy5-SE is extensive, with its applications spanning numerous research areas. Its ability to covalently label biomolecules makes it a versatile probe for a multitude of experimental designs.
Detailed research findings have demonstrated the utility of Sulfo-Cy5 and its derivatives in:
Fluorescence Resonance Energy Transfer (FRET): The spectral properties of Sulfo-Cy5 make it a suitable component in FRET probes for studying enzymatic hydrolysis and other molecular interactions. mdpi.comd-nb.info
Bioconjugation: It is widely used to label proteins, antibodies, and nucleic acids for various detection and imaging applications. creative-diagnostics.comaxispharm.com
In Vivo Imaging: Its emission in the near-infrared (NIR) range allows for deep tissue imaging with reduced background noise. axispharm.comnih.gov
Flow Cytometry: The bright fluorescence provides distinct signals for accurate cell sorting and analysis. axispharm.comaxispharm.com
Fluorescence Microscopy: It enables high-contrast imaging of cellular components and dynamics. axispharm.comaxispharm.comnih.gov
Click Chemistry: Modified versions of Sulfo-Cy5 with azide (B81097) or alkyne groups are used in bioorthogonal click reactions for specific labeling in complex biological systems. broadpharm.comresearchgate.net
The continuous development of new cyanine-based dyes, including derivatives of Sulfo-Cy5, aims to enhance properties like brightness and biocompatibility for even more advanced imaging applications, such as targeted mitochondrial imaging and whole-brain visualization. nih.gov
Table of Compound Names
| Compound Name |
|---|
| Sulfo-Cy5-SE |
| Sulfo-Cy5 |
| Cyanine Dyes |
| N-hydroxysuccinimidyl (NHS) ester |
| Cy5® |
| Sulfo-Cy3 |
| Sulfo-Cy7 |
| IRDye800CW |
| DIBO488 |
| DBCO-Sulfo-Cy5 |
| Alexa Fluor 647 |
| DyLight 649 |
| Nile Blue |
| Cy3 |
| Cy7 |
| Cy3B |
| Fluorescein |
| Rhodamines |
| ATTO dyes |
| Perylene diimides |
| Tetrazines |
Structure
2D Structure
Properties
CAS No. |
146368-14-1 |
|---|---|
Molecular Formula |
C37H43N3O10S2 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |
InChI Key |
WXWLHDCCGVWTDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Purity |
97%min |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for Sulfo Cy5 Se Conjugates
Fundamental Amine-Reactive Chemistry: Succinimidyl Ester (NHS-Ester) Mechanism
Sulfo-Cy5-SE, or Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble fluorescent dye engineered for the covalent labeling of biomolecules. lumiprobe.com Its reactivity stems from the N-hydroxysuccinimidyl ester (NHS ester) functional group, which is one of the most common and effective moieties for targeting primary aliphatic amines. lumiprobe.com This amine-reactive chemistry forms the basis for its widespread use in bioconjugation. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptide chains. aatbio.com
The reaction mechanism involves a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. aatbio.com This leads to the formation of a transient tetrahedral intermediate, which then collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a leaving group. aatbio.com The final product is a highly stable and covalent amide bond linking the Sulfo-Cy5 dye to the target molecule. aatbio.com
The "Sulfo" prefix in Sulfo-Cy5-SE indicates the presence of sulfonate (SO3-) groups on the cyanine (B1664457) dye structure. These groups impart high water solubility to the molecule, which is a significant advantage. lumiprobe.comibiantech.com This hydrophilicity allows the labeling reaction to be performed in a purely aqueous environment, which is particularly beneficial for proteins or other biomolecules that are sensitive to and may denature in the presence of organic co-solvents like DMSO or DMF. lumiprobe.comacebiolab.com
Conjugation Methodologies for Biomolecules
Peptide Labeling Techniques
The amine-reactive nature of Sulfo-Cy5-SE makes it a suitable reagent for labeling peptides, which almost invariably contain a primary amine at their N-terminus and may also have one or more lysine residues within their sequence. lumiprobe.commedchemexpress.commedchemexpress.eu The conjugation process follows the fundamental NHS-ester chemistry, resulting in a stable amide linkage between the dye and the peptide. researchgate.net
For successful peptide labeling, several factors must be optimized. The reaction is typically performed in a non-amine-containing buffer at a pH between 7.5 and 8.5 to ensure the target amine groups are sufficiently nucleophilic while minimizing hydrolysis of the dye. researchgate.netacebiolab.com Sodium bicarbonate or phosphate (B84403) buffers are commonly used for this purpose. acebiolab.com While the non-sulfonated version, Cy5-SE, requires an organic co-solvent like DMSO or DMF to first dissolve the dye, the water-soluble nature of Sulfo-Cy5-SE is advantageous for direct use in aqueous buffers. ibiantech.commedchemexpress.com
The molar ratio of dye to peptide is a critical parameter that needs to be determined empirically for each specific peptide to achieve the desired degree of labeling (DOL). An excess of the dye is generally used to drive the reaction to completion. lumiprobe.com After the incubation period, which can range from one hour to overnight at room temperature or 4°C, the unreacted dye and byproducts must be removed. researchgate.netdrmr.com Purification of the resulting fluorescently-labeled peptide is commonly achieved through methods like gel filtration (e.g., using Sephadex G25 columns) or reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the conjugate from free dye and unlabeled peptide. researchgate.net
Table 1: Key Parameters for Sulfo-Cy5-SE Peptide Labeling
| Parameter | Recommended Condition/Reagent | Rationale |
|---|---|---|
| Target Functional Group | Primary amines (N-terminus, Lysine side chains) | Readily available on most peptides for NHS-ester reaction. lumiprobe.com |
| Reaction pH | 7.5 - 8.5 | Balances amine reactivity with dye hydrolysis. researchgate.netacebiolab.com |
| Buffer System | Phosphate, Sodium Bicarbonate, Borate | Avoids competing primary amines present in buffers like Tris. researchgate.netacebiolab.com |
| Solvent | Aqueous buffer (due to sulfo groups) | Sulfo-Cy5-SE is water-soluble, avoiding the need for organic co-solvents that can affect peptide structure. lumiprobe.com |
| Purification Method | Gel Filtration, RP-HPLC | Effectively removes unreacted dye and byproducts. researchgate.net |
Protein Bioconjugation Approaches
Sulfo-Cy5-SE is widely used for the bioconjugation of proteins, including antibodies, due to its high reactivity with the abundant lysine residues typically found on their surfaces. medchemexpress.commedchemexpress.eu The resulting fluorescently labeled proteins are valuable tools in a multitude of applications, including immunoassays, flow cytometry, and fluorescence microscopy. sb-peptide.com The water-soluble nature of Sulfo-Cy5-SE is a key advantage, as it allows for conjugation in purely aqueous solutions, minimizing the risk of protein denaturation that can occur with organic co-solvents required for non-sulfonated dyes. lumiprobe.comibiantech.com
A typical protein conjugation protocol involves dissolving the protein in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to a pH of 8.0-9.0. aatbio.com Any buffers containing primary amines, such as Tris or glycine, must be removed beforehand, often by dialysis or buffer exchange, as they will compete with the protein for reaction with the dye. aatbio.comdrmr.com Similarly, common preservatives like sodium azide (B81097) must be completely removed as they can react with the NHS ester. drmr.com
The Sulfo-Cy5-SE is typically dissolved in a small amount of high-quality, anhydrous DMSO or DMF immediately before being added to the protein solution. researchgate.netdrmr.com The molar ratio of dye to protein is a critical variable that must be optimized to achieve the desired degree of labeling (DOL). Over-labeling can potentially compromise the protein's biological activity or binding affinity, while under-labeling reduces the signal and sensitivity. aatbio.com For antibodies, a molar ratio of dye-to-protein of around 5:1 to 10:1 is often a good starting point. medchemexpress.comdrmr.com The reaction is usually incubated for 1-2 hours at room temperature in the dark to prevent photobleaching. medchemexpress.comdrmr.com
Following the reaction, the unconjugated dye and byproducts are separated from the labeled protein. Standard methods for this purification step include gel filtration (desalting columns), dialysis, or spin column purification. researchgate.netdrmr.com
Table 2: General Protocol for Antibody Conjugation with Sulfo-Cy5-SE
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Antibody Preparation | Dialyze or perform buffer exchange of the antibody into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). | Ensure complete removal of Tris, glycine, and sodium azide. aatbio.comdrmr.com Protein concentration should ideally be 2-10 mg/mL. aatbio.commedchemexpress.com |
| 2. Dye Preparation | Dissolve Sulfo-Cy5-SE in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use. | Use fresh, high-quality solvent to avoid moisture which can cause hydrolysis. researchgate.net |
| 3. Conjugation Reaction | Add the calculated volume of dye stock solution to the antibody solution while gently mixing. Incubate for 1-2 hours at room temperature, protected from light. | The optimal dye/protein molar ratio (typically 5-10 for antibodies) should be determined experimentally. medchemexpress.com |
| 4. Purification | Remove unreacted dye using a desalting column (gel filtration), dialysis, or a spin column. | This step is crucial to remove background fluorescence from free dye. drmr.com |
| 5. Storage | Store the purified conjugate in a suitable buffer (e.g., PBS with a preservative) at 4°C or -20°C, protected from light. | Proper storage is essential to maintain the stability and function of the labeled antibody. |
Oligonucleotide Labeling Protocols (DNA and RNA)
Sulfo-Cy5-SE is a standard reagent for labeling oligonucleotides, including both DNA and RNA, for applications such as fluorescence in situ hybridization (FISH), microarrays, and FRET studies. medchemexpress.commedchemexpress.eumedchemexpress.com The labeling strategy relies on the introduction of a primary amine group into the oligonucleotide during its chemical synthesis. This amine-modified oligonucleotide can then be conjugated with Sulfo-Cy5-SE in a post-synthesis step. lumiprobe.combiosyn.com
The primary amine is typically incorporated at the 5' or 3' terminus of the oligonucleotide, or even internally, using a modified phosphoramidite (B1245037) building block during solid-phase synthesis. lumiprobe.comnih.gov Once the amine-modified oligonucleotide is synthesized and deprotected, it is ready for conjugation.
The labeling reaction itself mirrors the process used for peptides and proteins. The amine-modified oligonucleotide is dissolved in an amine-free buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate. acebiolab.com The Sulfo-Cy5-SE, dissolved in a minimal amount of an organic solvent like DMSO or DMF, is added to the oligonucleotide solution. acebiolab.com A molar excess of the NHS ester is used to ensure efficient labeling. lumiprobe.com The reaction is allowed to proceed for several hours at room temperature or overnight on ice. acebiolab.com
After the reaction is complete, the labeled oligonucleotide must be purified from the unreacted dye, NHS byproduct, and any unlabeled starting material. researchgate.net This is commonly accomplished using techniques like ethanol (B145695) precipitation, gel filtration, or HPLC. acebiolab.com Dual HPLC purification is often recommended for applications requiring very high purity. biosyn.com The resulting Sulfo-Cy5-labeled oligonucleotide is a powerful tool for detecting and analyzing specific nucleic acid sequences. biosyn.com
Preparation of Sulfo-Cy5-SE Functionalized Nanomaterials
Synthesis of Sulfo-Cy5-SE Conjugated Nanoparticles
The covalent attachment of Sulfo-Cy5-SE to the surface of nanomaterials is a widely used strategy to create fluorescent nanoprobes for bioimaging and sensing applications. researchgate.netmedchemexpress.cn The robust fluorescence and amine-reactivity of Sulfo-Cy5-SE allow for its conjugation to a variety of nanoparticle types, including silica (B1680970) nanoparticles, viral nanoparticles (VNPs), and polymeric nanoparticles. medchemexpress.cnnih.govcsic.es
The primary method for conjugation involves introducing primary amine groups onto the nanoparticle surface, which can then react directly with the NHS ester of Sulfo-Cy5-SE to form stable amide bonds. For silica nanoparticles, this is often achieved by co-condensation or post-synthesis modification with an aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES). medchemexpress.cn In one reported method, Sulfo-Cy5-SE was first reacted with APTES in DMSO, and this conjugate was then incorporated during the synthesis of mesoporous silica nanoparticles (MSNs). medchemexpress.commedchemexpress.cn
Another common strategy involves the functionalization of virus-based nanoparticles (VNPs), such as the bacteriophage Qβ. In one study, the surface of Qβ nanoparticles was simultaneously functionalized by incubation with both Sulfo-Cy5 NHS ester and a DBCO-PEG4-NHS ester. nih.gov The NHS esters react with lysine residues on the VNP surface. The unreacted linkers and dye were then removed by ultracentrifugation. nih.gov This dual-functionalization approach allows for the attachment of both a fluorescent label (Sulfo-Cy5) and another molecule via click chemistry to the DBCO handle. nih.gov
For polymeric nanoparticles, the conjugation strategy depends on the polymer's composition. In a study developing a molecular platform for targeted drug delivery, a polypeptide linker was synthesized with a terminal amino group. Sulfo-Cy5 was then conjugated to this amino group, demonstrating the platform's capacity for attaching functional molecules like fluorescent labels. nih.gov
Table 3: Examples of Sulfo-Cy5-SE Nanoparticle Conjugation
| Nanoparticle Type | Functionalization Strategy | Research Application |
|---|---|---|
| Mesoporous Silica Nanoparticles (MSNs) | Pre-reaction of Sulfo-Cy5-SE with APTES, followed by incorporation during nanoparticle synthesis. medchemexpress.commedchemexpress.cn | In vivo biodistribution studies. medchemexpress.commedchemexpress.cn |
| Bacteriophage Qβ (VNP) | Direct reaction of Sulfo-Cy5 NHS ester with surface lysine residues, often in parallel with other linkers. nih.gov | Cell-targeting studies and flow cytometry analysis. nih.gov |
| Polymeric Nanoparticles | Conjugation to a pre-synthesized polypeptide platform containing a terminal amine. nih.gov | Development of bimodal theranostic agents for cancer targeting. nih.gov |
Integration with Mesoporous Silica and Viral Nanoparticles
The covalent integration of Sulfo-Cy5-SE and its analogs onto nanoparticle surfaces is a critical strategy for developing advanced imaging and tracking agents. The high water solubility and amine-reactivity of the dye make it suitable for labeling both inorganic and biological nanostructures in aqueous environments.
Mesoporous Silica Nanoparticles (MSNs): The functionalization of MSNs with Sulfo-Cy5-SE is typically achieved through a multi-step process. First, the silica surface is modified to present primary amine groups. nih.govmdpi.com A common method involves treating the MSNs with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.govmdpi.com This creates an amine-functionalized surface ready for conjugation. nih.govacs.org Subsequently, the amine-modified MSNs are reacted with Sulfo-Cy5-SE (or its analogs like Cy5-SE) in a suitable buffer. The N-hydroxysuccinimide (NHS) ester of the dye reacts specifically with the surface primary amines to form a stable, covalent amide bond. medchemexpress.com This process effectively anchors the fluorescent dye to the nanoparticle, enabling its use in tracking and imaging applications. A published protocol describes dissolving Cy5-SE and APTES in DMSO, allowing them to react before proceeding with nanoparticle synthesis, demonstrating a method for incorporating the dye. medchemexpress.com
Viral Nanoparticles (VNPs): The surfaces of viral capsids are rich in amino acid residues with reactive side chains, such as the primary amines of lysine, which serve as natural handles for chemical conjugation. nih.govnanoprobes.com Sulfo-Cy5-SE and its analogs are used to fluorescently label VNPs for in vivo biodistribution studies. medchemexpress.comnih.gov In one method, Cy5-SE is added to a solution of viral coat proteins at varying dye-to-protein molar ratios. medchemexpress.commedchemexpress.cn The resulting fluorescently labeled virus-dye conjugates are then purified through ultracentrifugation to remove any unbound dye. medchemexpress.commedchemexpress.cn This labeling strategy allows for the sensitive tracking of the nanoparticles in vivo using fluorescence imaging systems. medchemexpress.com In other research, Sulfo-Cy5 has been conjugated to protein nanoparticles that target specific cellular receptors, allowing for the investigation of how fluorescent labeling affects the biodistribution of these targeted nanotherapies. nih.gov Furthermore, a Sulfo-Cy5-azide derivative has been used to label Tobacco Mosaic Virus (TMV) particles via a "click" reaction, demonstrating the versatility of the cyanine core in different conjugation chemistries for VNP functionalization. nih.gov
Advanced Derivatization for Specialized Probes
Beyond simple labeling, the core structure of Sulfo-Cy5 can be modified to create advanced, specialized probes with unique functionalities. These derivatives enable more complex applications, including molecular cross-linking and chemosensing.
Development of Bifunctional Sulfo-Cy5-SE Derivatives (e.g., Bis-NHS Ester)
A key example of advanced derivatization is the Sulfo-Cy5 bis-NHS ester. lumiprobe.comhodoodo.comglpbio.cn This molecule is a water-soluble, bifunctional dye that possesses two terminal NHS ester groups instead of one. lumiprobe.comhodoodo.comglpbio.cn This symmetric design allows the dye to act as a homobifunctional cross-linker. Each NHS ester can react efficiently with primary amines on separate molecules, forming stable covalent bonds and effectively linking them together. hodoodo.com This capability is valuable for studying protein-protein interactions or for creating well-defined bioconjugates. The sulfonated nature of the dye ensures that these cross-linking reactions can be performed in aqueous buffers, which is crucial for maintaining the native structure and function of biological molecules like proteins. lumiprobe.com
Table 1: Physicochemical Properties of Sulfo-Cy5 bis-NHS Ester
| Property | Value | Source |
|---|---|---|
| Appearance | Dark blue powder | |
| Excitation Maximum (λex) | 646 nm | |
| Emission Maximum (λem) | 662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (ΦF) | 0.28 | |
| Solubility | Good in water, DMF, DMSO |
Synthesis of Sulfo-Cy5-SE Bearing Chemosensors
The inherent spectral properties of the cyanine scaffold make it an excellent platform for developing optical chemosensors. researchgate.netmdpi.com Researchers have synthesized and evaluated a derivative, sulfo-Cy5 carboxylic acid, as a colorimetric chemosensor for detecting metal cations. researchgate.netmdpi.comresearchgate.net This compound exhibits a vibrant blue color and displays a strong absorption maximum at approximately 651 nm and an emission maximum at 672 nm in acetonitrile (B52724) solution. researchgate.netmdpi.com
In the presence of specific metal ions, a significant and visually distinct color change occurs. mdpi.comresearchgate.net Studies have shown that this sulfo-Cy5 derivative demonstrates a highly sensitive and selective colorimetric response for copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.netmdpi.com Upon interaction with these cations, the solution turns from blue to colorless, a change that is easily detectable by the naked eye. mdpi.com This response is a result of the metal ion interacting with the dye's π-electron system, which alters its light-absorbing properties. mdpi.com These findings confirm that sulfo-Cy5 derivatives can be engineered into sensitive probes for the detection of environmentally and biologically relevant analytes. researchgate.netmdpi.com
Table 2: Research Findings on Sulfo-Cy5 Carboxylic Acid as a Chemosensor
| Parameter | Observation | Source |
|---|---|---|
| Analyte Detected | Cu²⁺ and Fe³⁺ | mdpi.comresearchgate.net |
| Sensing Principle | Colorimetric | researchgate.netmdpi.com |
| Visual Response | Color change from blue to colorless | mdpi.com |
| Solvent | Acetonitrile | researchgate.netmdpi.com |
| Absorption Max (λabs) | ~651 nm | mdpi.com |
| Emission Max (λem) | ~672 nm | mdpi.com |
Applications of Sulfo Cy5 Se in Advanced Spectroscopic and Imaging Modalities
Fluorescence Resonance Energy Transfer (FRET) Studies Utilizing Sulfo-Cy5-SE
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). mdpi.com A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore in close proximity through nonradiative dipole-dipole coupling. mdpi.com This process is highly dependent on the distance between the donor and acceptor, typically in the 1-10 nm range, making it a sensitive "molecular ruler" for studying conformational changes in biomolecules and their interactions. mdpi.commdpi.com Sulfo-Cy5-SE is frequently employed as the acceptor molecule in FRET pairs due to its spectral properties.
Sulfo-Cy5-SE is commonly paired with a suitable donor fluorophore, such as Sulfo-Cy3, to create a FRET system. nih.govd-nb.info The design of a FRET probe involves covalently linking the donor and acceptor dyes to a molecule of interest, such as a protein or nucleic acid. When the molecule is in a specific conformation, the donor and acceptor are close enough for FRET to occur. Upon a change in conformation, the distance between the dyes changes, leading to a corresponding change in FRET efficiency. researchgate.net
The choice of Sulfo-Cy5 as an acceptor is advantageous for several reasons. Its absorption spectrum has a significant overlap with the emission spectrum of donors like Sulfo-Cy3, which is a prerequisite for efficient FRET. d-nb.info Furthermore, its emission in the far-red region helps to minimize background autofluorescence from biological samples. lumiprobe.com The sulfonated nature of both Sulfo-Cy3 and Sulfo-Cy5 enhances their solubility in aqueous buffers, which is crucial for in vitro applications. nih.govd-nb.info In a typical setup, the donor (e.g., Sulfo-Cy3) is excited, and if the acceptor (Sulfo-Cy5) is in close proximity, energy is transferred, resulting in the emission of fluorescence from the acceptor. A change in the molecular structure separating the dyes will disrupt this energy transfer. biorxiv.org
| Property | Description | Significance in FRET |
|---|---|---|
| Absorption Maximum | Approximately 646 nm. lumiprobe.com | Must overlap with the donor's emission spectrum for efficient energy transfer. |
| Emission Maximum | Approximately 662 nm. lumiprobe.com | Allows for distinct detection of the acceptor signal, often in a region with low cellular autofluorescence. |
| Water Solubility | High due to sulfonate groups. nih.govd-nb.info | Ensures suitability for use in aqueous biological buffers and reduces non-specific aggregation. |
| Extinction Coefficient | Among the highest for known dyes. lumiprobe.com | Contributes to the brightness of the acceptor signal, enhancing detection sensitivity. |
Ratiometric FRET probes offer a robust method for quantification because they rely on the ratio of emission intensities at two different wavelengths (donor and acceptor), which is largely independent of probe concentration and excitation intensity. mdpi.comrsc.org The Sulfo-Cy3 and Sulfo-Cy5 pair is particularly well-suited for developing such probes. nih.govd-nb.info
For instance, ratiometric probes have been designed to detect enzymatic cleavage. In these probes, the Sulfo-Cy3 donor and Sulfo-Cy5 acceptor are positioned on opposite sides of a peptide sequence that is a substrate for a specific enzyme. rsc.org In the intact state, excitation of the donor leads to efficient FRET and strong emission from the acceptor. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET. This results in a decrease in the acceptor's fluorescence and a simultaneous increase in the donor's fluorescence. The ratio of the two emission intensities provides a quantitative measure of enzymatic activity. d-nb.info This approach has been successfully used to create probes for detecting the activity of proteases like cathepsins and matrix metalloproteinases (MMPs). rsc.org
The principles of FRET have been effectively applied to create probes for continuously monitoring the activity of various enzymes. By using Sulfo-Cy5 as the acceptor, highly sensitive assays have been developed.
A notable example is the creation of ATP analogues labeled with Sulfo-Cy3 and Sulfo-Cy5 to monitor the activity of ATP-consuming enzymes. nih.govd-nb.info In these probes, the two dyes are attached to the ATP molecule. When the ATP is hydrolyzed by an enzyme, the fragment containing one dye is released, leading to a significant change in FRET. d-nb.info Specifically, upon cleavage, a large increase in Sulfo-Cy3 emission is observed, accompanied by a strong decrease in Sulfo-Cy5 fluorescence. d-nb.info This can result in a change of the fluorescence intensity ratio by a factor of up to 140, providing a very robust signal for detecting ATP cleavage. d-nb.info This method allows for the continuous detection of ATP turnover in a single enzymatic reaction. nih.govd-nb.info Similarly, FRET probes incorporating Sulfo-Cy5 have been developed to detect the activity of endopolyphosphatases by monitoring the cleavage of a polyphosphate chain labeled with a FRET pair. biorxiv.org
| Enzyme Target | Probe Design Principle | FRET Pair (Donor/Acceptor) | Observed Change | Reference |
|---|---|---|---|---|
| ATP-consuming enzymes | ATP analogue labeled with donor and acceptor; cleavage separates the dyes. | Sulfo-Cy3 / Sulfo-Cy5 | Up to 140-fold change in fluorescence ratio upon cleavage. | d-nb.info |
| Proteases (e.g., Cathepsins) | Cleavable peptide linker separates a FRET pair. | Various / Sulfo-Cy5 | "Switch-on" of donor fluorescence and decrease in acceptor fluorescence. | rsc.org |
| Endopolyphosphatase | Cleavage of a dye-labeled polyphosphate chain disrupts FRET. | Sulfo-Cy3 / Sulfo-Cy5 | Time-dependent disruption of energy transfer, resulting in a low FRET ratio. | biorxiv.org |
FRET is a powerful technique for studying the structural dynamics of nucleic acids, including RNA folding. By labeling an RNA molecule at two different positions with a donor and an acceptor dye, conformational changes can be monitored in real-time. Cy5, the non-sulfonated parent compound of Sulfo-Cy5, and its derivatives are extensively used for this purpose. nih.govresearchgate.net
When terminally attached to a double-stranded RNA, Cy5 has been observed to stack upon the terminal base pair. researchgate.net This interaction can help to stabilize the RNA structure. The precise location and orientation of the dye can be determined through structural studies like X-ray crystallography, which is crucial for accurately interpreting FRET data. researchgate.netresearchgate.net Single-molecule FRET (smFRET) experiments using Cy3 and Cy5 have been instrumental in tracking the real-time assembly of ribonucleoprotein complexes on nascent RNA transcripts and in elucidating the folding pathways of large RNA molecules like the 16S rRNA. nih.gov These studies provide insights into transient interactions and conformational states that are averaged out in ensemble measurements. nih.gov
FRET-based Enzymatic Activity Monitoring
Single-Molecule and Super-Resolution Microscopy with Sulfo-Cy5-SE
The ability to observe individual molecules provides a window into biological processes that is obscured by ensemble averaging. Sulfo-Cy5-SE and its parent compound Cy5 are workhorse fluorophores in the field of single-molecule microscopy.
Single-molecule fluorescence microscopy (SMFM) allows for the real-time observation of individual fluorescently labeled molecules. nih.govmdpi.com The high brightness and photostability of Cy5 make it a suitable probe for these demanding applications. lumiprobe.com SMFM has been used to study the behavior of single proteins, for example, by immobilizing Cy5-labeled proteins on a surface and observing their fluorescence dynamics. nih.gov
One of the challenges in SMFM, particularly when using red-emitting dyes like Cy5, is the potential for background fluorescence from glass coverslips. nih.gov Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are often employed to minimize this background by restricting the excitation to a thin layer near the coverslip. nih.gov Despite these challenges, Cy5 has been successfully used in single-molecule FRET studies to probe the conformational dynamics of individual biomolecules and in single-molecule localization microscopy (SMLM) techniques like STORM (Stochastic Optical Reconstruction Microscopy), which rely on the photoswitching properties of dyes like Cy5 to achieve super-resolution images. lumiprobe.commdpi.com
Photoswitchable Properties of Sulfo-Cy5-SE for Super-Resolution Imaging (SMLM)
Sulfo-Cy5-SE and its parent compound Cy5 are central to the advancement of single-molecule localization microscopy (SMLM), a super-resolution imaging technique that overcomes the diffraction limit of light. researchgate.netimtm.cz Techniques like stochastic optical reconstruction microscopy (STORM) rely on the ability of fluorophores to be switched between a fluorescent "on" state and a dark "off" state. rsc.org Cy5 dyes, including Sulfo-Cy5, exhibit this photoswitching behavior, making them some of the most utilized fluorophores in SMLM. nih.gov
The photoswitching mechanism for cyanine (B1664457) dyes like Sulfo-Cy5 typically involves imaging in a specific buffer, often containing a reducing agent such as a thiol (e.g., β-mercaptoethylamine or MEA), which promotes the transition to a long-lived dark state. nih.govnih.govnih.gov Molecules are then stochastically reactivated to a fluorescent state by a lower wavelength laser, allowing for their precise localization. nih.gov This process of repeated activation and localization of sparse subsets of molecules is used to reconstruct a super-resolution image. researchgate.net
Sulfo-Cy5 is considered one of the best fluorophores for SMLM due to its favorable photophysical characteristics, which include a high number of photons emitted per localization event and a low duty cycle (the fraction of time the molecule is "on"). nih.gov In some SMLM approaches, Cy5 is paired with an "activator" dye (e.g., Cy3). In this setup, the activator dye absorbs light and facilitates the reactivation of the Cy5 "reporter" dye from its dark state. nih.govnih.gov This activator-reporter pair strategy is particularly useful for multicolor super-resolution imaging. nih.gov
Table 1: Photophysical Properties of Sulfo-Cy5 Relevant to SMLM
| Property | Value/Characteristic | Significance in SMLM |
| Photoswitching | Reversible transition between fluorescent and dark states, often thiol-induced. nih.govnih.gov | Enables stochastic activation and sequential localization of individual molecules, which is the basis of SMLM/STORM. researchgate.net |
| Photon Output | High number of photons per localization. nih.gov | Improves the precision of single-molecule localization, leading to higher resolution images. |
| Duty Cycle | Low (molecule spends most of its time in the dark state). nih.gov | Ensures that only a sparse subset of fluorophores is active at any given time, preventing spatial overlap. researchgate.net |
| Activator-Reporter Pairing | Can be paired with activator dyes like Cy3 for controlled reactivation. nih.govnih.gov | Allows for multicolor imaging and fine-tuning of the switching kinetics. |
Live Cell Imaging Applications
The water-solubility and membrane-impermeability of Sulfo-Cy5-SE make it particularly well-suited for live-cell imaging applications that focus on cell surface proteins. nih.govacs.org Because the dye carries sulfo groups, it is highly hydrophilic and generally does not penetrate cell membranes, ensuring that labeling is restricted to extracellular domains of proteins in living cells. acs.orgtargetmol.com
This property has been exploited in studies aimed at identifying and quantifying proteins released from the cell surface through ectodomain shedding. In one such study, living HeLa cells were labeled with Sulfo-Cy5-NHS. The fluorescence intensity of the labeled proteins released into the culture medium was then quantified over time to study the dynamics of protein shedding mediated by enzymes like ADAM17. acs.org Confocal microscopy confirmed that the labeling was confined to the cell surface. acs.org
In other applications, Sulfo-Cy5 has been conjugated to specific ligands or molecules for targeted live-cell imaging. For instance, a DBCO-Sulfo-Cy5 conjugate was tested for its suitability in click-reactions on living T-cells. The study found that this dye was effectively excluded from living T-cells, preventing unwanted intracellular accumulation and ensuring that imaging was specific to the targeted cell surface molecules. targetmol.com The use of Sulfo-Cy5 conjugates is also documented in protocols for fluorescence microscopy and confocal microscopy of living cells. nottingham.ac.uknih.gov
Quantitative Fluorescence Assays and Flow Cytometry
The intense fluorescence and high water solubility of Sulfo-Cy5-SE make it an excellent choice for quantitative applications where precise measurement of fluorescence intensity is critical.
Sulfo-Cy5-SE in Quantitative Fluorescent Detection Systems
Sulfo-Cy5-SE is a valuable reagent for the quantitative analysis of proteins and other biomolecules. Its utility stems from its ability to form stable covalent bonds with target molecules, and its fluorescence provides a sensitive and quantitative readout. A key application is in the comparative analysis of protein profiles.
In a notable study, Sulfo-Cy5-NHS was used to label cell surface proteins on living cells to comprehensively detect proteins released by ectodomain shedding. acs.org The proteins in the cell culture medium were collected, and their fluorescence intensity was measured using image scanning after separation by techniques like SDS-PAGE and two-dimensional gel electrophoresis (2DE). acs.org This method allowed for the quantitative comparison of released proteins between different experimental conditions, for example, in the presence or absence of a specific enzyme inhibitor. acs.org The use of a fluorescent internal control (labeled with a spectrally distinct dye like Sulfo-Cy3-NHS) enabled precise normalization and accurate quantification of changes in protein release. acs.org
Table 2: Example of a Quantitative Protein Release Assay Using Sulfo-Cy5-SE
| Step | Description | Purpose |
| 1. Cell Labeling | Live cells are incubated with membrane-impermeable Sulfo-Cy5-NHS ester. | Covalently attaches the fluorescent dye to primary amines of cell surface proteins. acs.org |
| 2. Incubation | Cells are cultured under different conditions (e.g., with/without inhibitor). | To induce differential protein shedding. acs.org |
| 3. Sample Collection | The culture medium containing shed proteins is collected. An internal control (e.g., Sulfo-Cy3 labeled proteins) is added. | To obtain the analyte for analysis and a standard for normalization. acs.org |
| 4. Separation & Detection | Proteins are separated by SDS-PAGE or 2DE, and the gel is scanned for fluorescence. | To visualize and isolate individual protein bands or spots. acs.org |
| 5. Quantification | The fluorescence intensity of Sulfo-Cy5 in each spot is measured and normalized to the Sulfo-Cy3 internal control. | To accurately quantify the amount of each shed protein under the tested conditions. acs.org |
Flow Cytometry Applications Using Sulfo-Cy5-SE Conjugates
Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and fluorescent characteristics. Sulfo-Cy5-SE is frequently used to prepare fluorescent conjugates for flow cytometry due to its emission in the far-red region of the spectrum, which helps to minimize interference from cellular autofluorescence. nottingham.ac.uk
Antibodies, peptides, or other ligands are conjugated with Sulfo-Cy5-SE and then used to label specific cell populations that express the target antigen or receptor. These labeled cells can then be identified, quantified, or sorted from a heterogeneous population. For example, in the development of genetically encoded protein tags (PEPCy), cells expressing the tags were labeled with Cy5 and sorted using flow cytometry based on their fluorescence brightness.
Sulfo-Cy5 has also been a key component in fluorescence-based binding assays conducted via flow cytometry. In the characterization of novel ligands for the Neuropeptide Y Y4 receptor, a Sulfo-Cy5 labeled peptide was used to perform saturation binding and competition binding assays on cells expressing the receptor, with cell-associated fluorescence quantified by a flow cytometer. nih.govnottingham.ac.uk This approach provides a quantitative measure of ligand-receptor interaction at the single-cell level.
Advanced Biosensing Platforms
The properties of Sulfo-Cy5-SE make it an ideal fluorophore for incorporation into sophisticated probes designed for highly specific molecular recognition in biosensing applications.
Sulfo-Cy5-SE in Receptor-Targeted Probe Development
A significant application of Sulfo-Cy5-SE is in the creation of fluorescent ligands for studying G protein-coupled receptors (GPCRs) and other cell surface receptors. These probes are essential tools for visualizing receptor localization and for performing fluorescence-based binding assays, which are safer and often more practical alternatives to traditional radioligand assays. researchgate.netnih.gov
Researchers design and synthesize peptides or small molecules that bind with high affinity and specificity to a particular receptor. nih.gov These ligands are designed with a chemical handle, such as a primary amine on a lysine (B10760008) or ornithine residue, which allows for facile conjugation with Sulfo-Cy5-SE. nih.gov The resulting fluorescent probe can then be used to study receptor pharmacology. The choice of Sulfo-Cy5 is often strategic, as its hydrophilicity can reduce non-specific binding of the probe to cell membranes, and its red-shifted fluorescence minimizes background from native cellular components. researchgate.net
Numerous receptor-targeted probes incorporating Sulfo-Cy5 have been developed:
Proteinase-Activated Receptor 2 (PAR2): A peptide, Isox-Cha-Chg-ARK-NH₂, was labeled with Sulfo-Cy5 on the lysine side chain to create a potent and high-affinity fluorescent probe for PAR2, a receptor implicated in cancer and inflammatory diseases. nih.gov
µ-Opioid Receptor (MOR): A buprenorphine-derived ligand was conjugated to Sulfo-Cy5. This probe was favored for confocal imaging studies due to its rapid, reversible, and specific binding to the MOR. researchgate.net
Neuropeptide Y Y4 Receptor (Y4R): Several high-affinity fluorescent ligands for the Y4R have been developed by labeling cyclic hexapeptides with Sulfo-Cy5, enabling detailed binding studies using flow cytometry and fluorescence microscopy. nih.govnottingham.ac.uk
Prostate-Specific Membrane Antigen (PSMA): A peptide-based platform targeting PSMA was conjugated with Sulfo-Cy5 (along with a therapeutic agent) to create a theranostic probe for prostate cancer. In another study, a PSMA-targeting peptide (WQP) was conjugated to Sulfo-Cy5-maleimide to study multivalent nanoparticle targeting. nih.gov
Dopamine D3 Receptor: A Sulfo-Cy5-labeled version of the drug cariprazine (B1246890) was used in a super-resolution technique called PharmacoSTORM to quantify drug-receptor interactions at the nanoscale. targetmol.com
Adenosine (B11128) A3 Receptor (hA3AR): An affinity-based probe was developed that could be "clicked" to Sulfo-Cyanine5-azide to specifically label the hA3AR in various assays, including flow cytometry on human granulocytes. nih.gov
Table 3: Examples of Receptor-Targeted Probes Utilizing Sulfo-Cy5
| Receptor Target | Ligand Type | Purpose of Probe | Reference |
| Proteinase-Activated Receptor 2 (PAR2) | Peptide (Isox-Cha-Chg-ARK-NH₂) | High-affinity probe for fluorescence imaging and in vitro studies. | nih.gov |
| µ-Opioid Receptor (MOR) | Buprenorphine derivative | Imaging receptor localization and pharmacology via confocal microscopy. | researchgate.net |
| Neuropeptide Y Y4 Receptor (Y4R) | Cyclic hexapeptide | High-affinity ligand for fluorescence-based binding assays and receptor tracking. | nih.govnottingham.ac.uk |
| Prostate-Specific Membrane Antigen (PSMA) | Peptide (EuK or WQP) | Theranostic agent and targeted nanoparticle imaging. | nih.gov |
| Dopamine D3 Receptor | Small molecule (Cariprazine) | Nanoscale quantification of drug-target interactions (PharmacoSTORM). | targetmol.com |
| Adenosine A3 Receptor (hA3AR) | Affinity-based probe (AfBP) | Modular probe for specific receptor labeling in multiple assay formats. | nih.gov |
Development of Sulfo-Cy5-SE Based Chemosensors for Ion Recognition
The intrinsic photophysical properties of the Sulfo-Cy5 core structure, such as intense absorption and emission in the near-infrared (NIR) region, make it an excellent platform for developing optical chemosensors. mdpi.comnih.gov The modification of the cyanine dye structure allows for the creation of sensors that exhibit a selective response to specific ions, leading to detectable changes in their colorimetric or fluorescent properties. mdpi.com These interactions often involve the delocalization of π-electrons in the cyanine chromophore upon binding with a metal ion, resulting in a visible color change. mdpi.comresearchgate.net
Researchers have successfully developed chemosensors based on sulfo-cyanine derivatives for the recognition of various metal cations with biological and environmental significance. mdpi.comresearchgate.net These sensors offer a cost-effective and straightforward method for ion detection, in some cases enabling naked-eye analysis without the need for sophisticated instrumentation. researchgate.net
Detailed Research Findings
Studies have demonstrated the efficacy of Sulfo-Cy5-based probes in detecting several metal ions. A notable example is a sensor derived from sulfo-Cy5 carboxylic acid, which has shown high sensitivity and selectivity for copper (Cu²⁺) and iron (Fe³⁺) ions in an acetonitrile (B52724) solution. mdpi.comresearchgate.net The interaction of this probe with Cu²⁺ and Fe³⁺ induces a distinct and easily perceivable color change from blue to colorless. mdpi.com
Another NIR chemosensor, a cyanine@imidazole derivative (Cy1), has demonstrated broad sensitivity to a range of divalent metal ions. mdpi.com This probe exhibits a blue shift in its absorption spectrum and a color change from pale green to blue upon interaction with zinc (Zn²⁺), cadmium (Cd²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and mercury (Hg²⁺). mdpi.comresearchgate.net In the presence of Cu²⁺, it displays a quenching of its emission intensity and a color change from pale green to colorless. mdpi.comresearchgate.net Such systems can be highly sensitive, with the potential to detect concentrations in the parts-per-million (ppm) and parts-per-billion (ppb) ranges. mdpi.com
The tables below summarize the performance characteristics of these Sulfo-Cy5-based chemosensors for various ions.
Table 1: Colorimetric and Spectroscopic Responses of Sulfo-Cy5 Based Chemosensors to Metal Ions This table details the observable changes in color and spectral properties of two different Sulfo-Cy5 derivative chemosensors upon binding to specific metal ions.
| Chemosensor | Target Ion(s) | Solvent | Observed Color Change | Spectroscopic Change | Reference(s) |
|---|---|---|---|---|---|
| Sulfo-Cy5 carboxylic acid | Cu²⁺, Fe³⁺ | Acetonitrile | Blue to Colorless | Change in UV-Vis absorption spectrum | mdpi.comresearchgate.netresearchgate.net |
| Sulfo-Cy5 carboxylic acid | Hg²⁺, Ca²⁺, Pb²⁺ | Acetonitrile | Blue to Darker Blue | Change in UV-Vis absorption spectrum | mdpi.com |
| Cyanine@imidazole derivative (Cy1) | Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Acetonitrile | Pale Green to Blue | Blue shift in absorption from 668 nm to 633 nm | mdpi.comdntb.gov.ua |
Table 2: Quantitative Analysis of Cyanine@imidazole (Cy1) Chemosensor Performance This table presents the quantitative metrics, including association constants and detection limits, for the Cy1 chemosensor, highlighting its high sensitivity, particularly for copper and mercury ions.
| Target Ion | Association Constant (Log K_ass) | Limit of Detection (LOD) | Naked-Eye Detection Limit | Reference(s) |
|---|---|---|---|---|
| Cu²⁺ | 14.76 ± 0.09 (absorption) | 37 nM | 2.1 ppm | researchgate.netdntb.gov.ua |
| 14.79 ± 0.06 (emission) |
These findings underscore the versatility of the Sulfo-Cy5 scaffold in creating tailored chemosensors for specific ion recognition tasks. The ability to produce a distinct visual signal upon binding makes these probes valuable tools for environmental monitoring and biological research. mdpi.com
Sulfo Cy5 Se As a Research Tool for Investigating Biomolecular Interactions and Dynamics
Analysis of Protein-Ligand and Receptor Binding Dynamics
The investigation of interactions between proteins and their ligands, as well as the binding dynamics of receptors, is fundamental to drug discovery and understanding cellular signaling. Sulfo-Cy5-SE provides a powerful tool for these studies by allowing for the direct visualization and quantification of these molecular events.
Sulfo-Cy5-SE in G Protein-Coupled Receptor (GPCR) Studies
G Protein-Coupled Receptors (GPCRs) constitute a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. nih.govresearchgate.netcecam.org Understanding their activation and signaling mechanisms is of paramount importance. Sulfo-Cy5-SE has been instrumental in elucidating these processes.
In studies of GPCR activation, researchers have utilized Sulfo-Cy5-SE to label G proteins and monitor their association with receptors. For instance, in a study comparing the activation of the Gs protein by two different GPCRs, the glucagon (B607659) receptor (GCGR) and the β2-adrenergic receptor (β2AR), Sulfo-Cy5 was used to label the Gs protein. nih.gov By employing Förster Resonance Energy Transfer (FRET) with a donor fluorophore (Cy3B) attached to the receptor, the researchers could monitor the association rates between the receptors and the Gs protein in real-time. nih.gov This approach revealed that while the two receptors activate Gs at vastly different rates, their rates of association with the G protein are comparable. nih.gov This highlights the ability of Sulfo-Cy5-SE to dissect specific steps in the complex process of GPCR signaling.
Recent research has also focused on developing fluorescent probes for specific GPCRs implicated in cancer. celtarys.com For example, novel peptides targeting the Protease-Activated Receptor 2 (PAR2) have been conjugated with Sulfo-Cy5. celtarys.comnih.gov These fluorescent ligands exhibit high potency and selectivity, allowing for detailed in vitro and in vivo imaging and binding studies. celtarys.comnih.gov The red-shifted fluorescence of Sulfo-Cy5 is particularly advantageous for such applications. nih.gov
Table 1: Application of Sulfo-Cy5-SE in GPCR Studies
| Research Area | Labeled Molecule | Interacting Partner | Technique | Key Finding | Reference |
| GPCR-G protein interaction | Gs protein | Glucagon Receptor (GCGR), β2-Adrenergic Receptor (β2AR) | FRET | Comparable association rates despite different activation rates. | nih.gov |
| PAR2 targeting | Isox-Cha-Chg-AR-NH2 related peptides | Protease-Activated Receptor 2 (PAR2) | Fluorescence Microscopy, Flow Cytometry | Development of high-affinity, selective fluorescent probes for PAR2. | celtarys.comnih.gov |
Characterization of Peptide-Receptor Interactions
The labeling of peptides with fluorescent dyes like Sulfo-Cy5-SE is a powerful strategy for studying their interactions with receptors. lubio.ch This allows for the determination of receptor location, quantification, and affinity for various ligands. lubio.ch
A notable example is the development of a high-affinity fluorescent probe for Proteinase-Activated Receptor 2 (PAR2). nih.gov Researchers synthesized peptides and conjugated them to Sulfo-Cy5 to create probes for studying PAR2 activation. nih.gov The bulky nature of the Sulfo-Cy5 dye necessitated the inclusion of a linker region to prevent interference with receptor-ligand interactions. nih.gov Through β-arrestin 2 recruitment assays and flow cytometry saturation binding experiments, the potencies (EC50 values) and binding affinities (KD values) of these fluorescent peptides were determined. celtarys.com For instance, one such Sulfo-Cy5 labeled peptide, compound 15 , demonstrated an EC50 of 10 nM and a KD of 15 nM, indicating high potency and affinity for PAR2. celtarys.com These fluorescent probes have proven effective in imaging PAR2 in cell lines and can be blocked by a selective PAR2 antagonist, demonstrating their specificity. nih.gov
Monitoring Nucleic Acid Conformational Changes and Interactions
The dynamics of nucleic acids, including their conformational changes and interactions with other molecules, are central to gene expression and regulation. Sulfo-Cy5-SE serves as a valuable tool for tracking these processes.
Sulfo-Cy5-SE for Tracking RNA Dynamics
The ability to track RNA molecules in living cells provides insights into their transport, localization, and function. Sulfo-Cy5, due to its spectral properties in the red and infrared range, is well-suited for in vivo fluorescence studies as it minimizes cellular autofluorescence. oup.com
In one study, researchers used Sulfo-Cy5 to label tRNA and track its diffusion in live bacteria. oup.com By electroporating the labeled tRNA into E. coli cells, they could observe the behavior of individual molecules. oup.com The results showed that a majority of the tRNA molecules diffuse freely within the cell. oup.com This research highlights the utility of Sulfo-Cy5 in single-molecule tracking experiments to understand the fundamental behavior of RNA within a cellular environment.
Another study utilized Sulfo-Cy5 in smFRET experiments to investigate the real-time binding dynamics of proteins to RNA, which is crucial for understanding processes like translation repression. biorxiv.org
DNA Labeling for Gene Delivery Research and Interaction Studies
Covalent fluorescent labeling of plasmid DNA is an important technique for monitoring its localization in vitro and in vivo, which is critical for gene delivery research. nih.gov A novel strategy was developed using an aryl azide (B81097) photolabel conjugated to a cationic peptide to label plasmid DNA with Sulfo-Cy5. nih.gov
This method demonstrated that the inclusion of two anionic sulfonate groups in the Sulfo-Cy5 core significantly improved labeling efficiency from approximately 13% to 53%. nih.gov Furthermore, the use of Sulfo-Cy5 mitigated the increase in the size of PEGylated polyacridine peptide-DNA nanoparticles, an important consideration for effective gene delivery. nih.gov The resulting Sulfo-Cy5 labeled DNA can be used to track the nanoparticles and understand their delivery mechanism.
Sulfo-Cy5 dUTP, a deoxyuridine triphosphate labeled with Sulfo-Cy5, can be enzymatically incorporated into DNA, providing another method for fluorescently labeling nucleic acids. broadpharm.com This allows for the synthesis of fluorescent DNA that can be used in a variety of applications, including the study of DNA-protein interactions.
Probing Enzymatic Processes and Molecular Events
Sulfo-Cy5-SE is also employed to create probes for monitoring enzymatic activity and other molecular events in real-time.
For instance, fluorogenic ATP analogues have been synthesized using Sulfo-Cy5 to observe ATP consumption by enzymes. d-nb.infod-nb.info In one approach, a doubly labeled ATP analogue was created with Sulfo-Cy3 and Sulfo-Cy5, which are well-suited for FRET applications. d-nb.info The cleavage of this probe by an enzyme like snake venom phosphodiesterase leads to a significant change in the fluorescence signal, allowing for the real-time monitoring of enzymatic activity. d-nb.info This principle was applied to monitor the activation of ubiquitin by the enzyme UBA1, demonstrating a time-dependent increase in fluorescence that correlated with the enzyme concentration. d-nb.info
Furthermore, FRET-based peptide probes have been developed to detect the activity of proteases, such as cathepsins. rsc.org These probes often utilize a FRET pair like Sulfo-Cy5 and a quencher. rsc.org In the intact probe, the fluorescence of Sulfo-Cy5 is quenched. Upon cleavage by the target protease, the fluorophore and quencher are separated, resulting in a "switch-on" of the fluorescent signal. rsc.org This allows for the sensitive detection of protease activity, which is relevant in various pathological conditions, including cancer. rsc.org
Table 2: Research Findings with Sulfo-Cy5-SE
| Application Area | Biomolecule | Key Finding | Reference |
| Peptide-Receptor Interactions | PAR2-targeting peptides | Development of a high-affinity (KD = 15 nM) fluorescent probe for PAR2. | celtarys.com |
| RNA Dynamics | tRNA | Majority of tRNA diffuses freely in live bacteria. | oup.com |
| DNA Labeling | Plasmid DNA | Sulfo-Cy5 improved labeling efficiency to ~53% and minimized nanoparticle size increase. | nih.gov |
| Enzymatic Processes | ATP analogue | Real-time monitoring of UBA1-mediated ubiquitin activation. | d-nb.info |
| Protease Activity | Cathepsin probe | FRET-based probe for detecting cathepsin activity. | rsc.org |
Application in Monitoring ATP-Consuming Enzymes
The fluorescent dye Sulfo-Cy5-SE is integral to the development of sophisticated probes for monitoring the activity of enzymes that consume adenosine (B11128) triphosphate (ATP). Its utility is particularly evident in the construction of Förster Resonance Energy Transfer (FRET) based ATP analogues. d-nb.infonih.govuni-konstanz.de These probes are designed to change their fluorescent properties upon enzymatic cleavage, allowing for real-time observation of enzyme kinetics. uni-konstanz.ded-nb.info
A common strategy involves creating doubly-labeled ATP analogues where Sulfo-Cy5 is paired with another fluorophore, such as Sulfo-Cy3. d-nb.infod-nb.info The combination of Sulfo-Cy3 and Sulfo-Cy5 is considered highly promising for in vitro applications due to its excellent solubility in aqueous buffers and the significant change in fluorescence characteristics observed upon hydrolysis. d-nb.infonih.gov When these two dyes are attached to an ATP molecule, FRET occurs between them. Enzymatic cleavage of the ATP analogue separates the dyes, leading to a disruption of FRET and a measurable change in the fluorescence signal. uni-konstanz.ded-nb.info Researchers have reported developing ratiometric FRET sensors for ATP cleavage using the Sulfo-Cy3 and Sulfo-Cy5 pair that can produce changes in fluorescence ratios of up to 140-fold. d-nb.info
One specific application is the real-time monitoring of ubiquitin-activating enzyme (UBA1), a key enzyme in the ubiquitination pathway. d-nb.info For this purpose, a doubly-labeled ATP analogue, referred to as probe IV , was synthesized incorporating Sulfo-Cy3 as the FRET donor and Sulfo-Cy5 as the acceptor. d-nb.info The synthesis involved modifying the ATP molecule at the phosphate (B84403) chain, followed by sequential coupling of the Sulfo-Cy5 NHS ester and the Sulfo-Cy3 NHS ester. d-nb.info When this probe was incubated with UBA1, a time-dependent linear increase in the fluorescence intensity of the Sulfo-Cy3 donor was observed, indicating the enzymatic processing of the ATP analogue. d-nb.info This demonstrated a new method, termed TRASE (Test for Real-time ATP-consuming Enzymatic activity), for quantifying the activation of ubiquitin by its E1 enzyme in real time. d-nb.info
The general approach involves synthesizing ATP analogues with modifications at positions that allow for the attachment of the dyes but are still accepted by the target enzymes. d-nb.infouni-konstanz.de For instance, modifications at the O2'- and γ-phosphate positions of ATP have been shown to be a promising starting point for designing these probes. d-nb.infonih.gov The Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester is a key reagent in this process, reacting with amine-functionalized ATP analogues to form a stable covalent bond. d-nb.infouni-konstanz.de
| Compound Name | Description | Application |
| Sulfo-Cy5-SE | Sulfonated Cyanine (B1664457) 5 N-hydroxysuccinimide ester. An amine-reactive fluorescent dye. lumiprobe.comantibodies.com | Labeling biomolecules, including ATP analogues and peptides. d-nb.infonih.gov |
| Probe IV | An ATP analogue doubly labeled with Sulfo-Cy3 and Sulfo-Cy5. d-nb.info | Real-time monitoring of UBA1 (ubiquitin-activating enzyme) activity. d-nb.info |
| Sulfo-Cy3 | A sulfonated cyanine dye often used as a FRET donor with Sulfo-Cy5. d-nb.infod-nb.info | Component of FRET-based probes for ATP-consuming enzymes. d-nb.infonih.gov |
| UBA1 | Ubiquitin-activating enzyme, an ATP-consuming enzyme. d-nb.info | Target enzyme for monitoring with FRET-based ATP probes. d-nb.info |
Development of Protease Activity Probes
Sulfo-Cy5-SE is a valuable reagent for constructing fluorescent probes designed to detect and quantify protease activity, which is often dysregulated in diseases like cancer. rsc.orgacs.org These probes typically operate on a FRET mechanism, where the fluorescence of Sulfo-Cy5 is initially "quenched" by a nearby molecule. rsc.orgacs.org Proteolytic cleavage of a specific peptide linker separates the dye from the quencher, resulting in a significant increase in fluorescence. acs.org
A common design for these activatable probes involves coupling a near-infrared (NIR) dye, such as Sulfo-Cy5, to a dark quencher like QSY21 or Black Hole Quencher 3 (BHQ-3) through a peptide sequence that is a substrate for a specific protease. rsc.orgacs.org For example, a broad-spectrum probe for detecting cathepsins was developed using Sulfo-Cy5 and QSY21 as the FRET pair. rsc.org Similarly, NIR FRET-based probes have been created to monitor the activity of matrix metalloproteinases (MMPs) by linking a dye and quencher with an MMP-cleavable peptide sequence like PLGLAG. acs.org
In addition to FRET-based probes, Sulfo-Cy5 has been used to develop targeted fluorescent probes for specific receptors involved in protease signaling pathways. nih.gov Researchers developed a highly potent and selective probe for Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in cancer and inflammatory diseases. nih.gov This was achieved by synthesizing a peptide with high affinity for PAR2 and conjugating it to Sulfo-Cy5 via its NHS ester. nih.gov The resulting probe, Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 , demonstrated a more than 10-fold increase in potency and binding affinity for PAR2 compared to previously reported probes. nih.gov
Methodological Considerations and Performance Enhancements in Sulfo Cy5 Se Research
Strategies for Improving Photostability and Photon Budget of Sulfo-Cy5-SE
The photostability of cyanine (B1664457) dyes like Sulfo-Cy5-SE is a critical factor for their application in fluorescence imaging, particularly in single-molecule studies where prolonged observation is necessary. The primary mechanism of photobleaching involves photooxidation, where the dye in its triplet-excited state reacts with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then lead to the oxidative cleavage of the polymethine chain of the cyanine dye. acs.org
Several strategies have been developed to enhance the photostability and photon budget of cyanine dyes:
Chemical Modifications: Covalent attachment of "protective" agents such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore has been shown to dramatically enhance its photostability. nih.govresearchgate.net For instance, COT reduces the lifetime of the Cy5 triplet state, thereby decreasing the window for reaction with oxygen. nih.gov Other modifications include the introduction of sulfonate groups, which can improve photostability, and the use of electron-deficient aryl thioethers, which have been shown to increase the total emitted photons by 1.5-3 fold. researchgate.netresearchgate.netnih.gov
Environmental Control: The use of imaging buffers containing oxygen scavenging systems and triplet-state quenchers can increase the photostability of fluorophores by one to two orders of magnitude. researchgate.net Scavenging radicals with antioxidants like n-propyl gallate (nPG) and ascorbic acid (AA) is another effective method. nih.gov
Supramolecular Encapsulation: Encapsulating the dye within nanoparticles or complexing it with molecules like cyclodextrins can shield it from reactive species in the solution, thereby increasing its photostability. acs.orgarxiv.org For example, silica (B1680970) nanoparticle encapsulation of Cy5 has been shown to improve the photon budget by approximately 3.1-fold. nih.gov
Structural Rigidification: Modifying the dye's structure to create a more rigid framework can minimize non-radiative decay pathways and enhance quantum yield, leading to improved brightness and photostability. acs.org
Optimization of Labeling Efficiencies and Conjugate Yields
The efficiency of labeling biomolecules with Sulfo-Cy5-SE and the subsequent yield of the conjugate are influenced by several factors. The succinimidyl ester (SE) group of Sulfo-Cy5-SE reacts with primary amine groups on molecules like proteins and peptides to form stable amide bonds. medchemexpress.comaatbio.com
Key parameters for optimizing labeling efficiency include:
pH: The labeling reaction is highly pH-dependent. A pH range of 8.0-9.0 is generally recommended, with an optimal pH of around 8.5 ± 0.5. medchemexpress.comaatbio.commedchemexpress.com Using a tertiary amine as a catalyst can also improve the amide coupling yield. researchgate.net
Protein Concentration: The concentration of the protein to be labeled significantly impacts efficiency. A final protein concentration range of 2-10 mg/mL is recommended, as concentrations below 2 mg/mL can greatly reduce labeling efficiency. medchemexpress.comaatbio.commedchemexpress.com
Buffer Composition: The buffer used for the labeling reaction should be free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the target molecule for reaction with the dye. medchemexpress.comaatbio.commedchemexpress.com
Dye-to-Protein Ratio: The molar ratio of Sulfo-Cy5-SE to the protein is a critical parameter. An optimal molar ratio of approximately 10 is often suggested for efficient labeling of proteins like antibodies. medchemexpress.com For effective labeling of antibodies, a degree of substitution (DOS) of 6-8 moles of Sulfo-Cy5-SE to one mole of antibody is often targeted. aatbio.com
Purification: After the labeling reaction, purification is necessary to remove unconjugated dye. This is commonly achieved using methods like size exclusion chromatography (e.g., Sephadex G-25) or dialysis. medchemexpress.com
A pre-labeling protocol using a fixed amount of sulfonated Cy5 (50 to 250 pmol in 20 µl) has been shown to effectively label proteins over a wide concentration range, providing a balance between high detection sensitivity and low dye-to-protein ratios for SDS-PAGE analysis. nih.gov
Influence of Solution Environment on Sulfo-Cy5-SE Performance
Role of Sulfonate Groups in Water Solubility and Aggregation Prevention
The presence of sulfonate groups (SO₃⁻) is a defining feature of Sulfo-Cy5-SE and plays a crucial role in its performance in aqueous environments. These negatively charged moieties significantly enhance the water solubility of the cyanine dye. medchemexpress.combroadpharm.comlumiprobe.commedchemexpress.comlumiprobe.com This high water solubility allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be particularly important for proteins that may denature in the presence of such solvents. glpbio.comlumiprobe.com
Furthermore, the charged sulfonate groups help to prevent the aggregation of dye molecules and the resulting conjugates. glpbio.comresearchgate.netglpbio.cn Aggregation can lead to fluorescence quenching and can interfere with the biological activity of the labeled macromolecule. The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules or labeled proteins minimizes this aggregation. researchgate.net
Solvent Effects on Fluorescent Characteristics of Sulfo-Cy5-SE Derivatives
The fluorescent properties of Sulfo-Cy5-SE and its derivatives can be influenced by the solvent environment. While non-sulfonated cyanine dyes generally show little dependence of their fluorescent properties on the solvent, the introduction of sulfonate groups can alter this behavior. glpbio.com
Solvatochromism: Asymmetric pentamethine cyanine dyes with sulfo-groups have been observed to exhibit negative solvatochromism, meaning their maximum absorption and emission wavelengths shift to shorter wavelengths with increasing solvent polarity. researchgate.net
Quantum Yield: The fluorescence quantum yield of cyanine dyes can be affected by the solvent. For instance, the quantum yield of some sulfo-cyanine dyes is higher in water compared to their hydrophobic counterparts. researchgate.net In some cases, the fluorescence intensity of free dyes is higher in organic solvents like ethanol (B145695) compared to water, which is attributed to the weaker solvating and fluorescence-quenching effect of ethanol. acs.org
Viscosity: The fluorescence quantum yield of cyanine dyes can also be sensitive to the viscosity of the solvent. For carbocyanines, an increase in solvent viscosity can slow down molecular motion (photoisomerization), leading to an increase in the fluorescence quantum yield. rsc.org
Impact of Sulfo-Cy5-SE Labeling on Macromolecular Systems
Effects on Nanoparticle Biodistribution Studies
While Sulfo-Cy5-SE is a widely used fluorescent label for tracking nanoparticles in vivo, it is crucial to recognize that the labeling process itself can significantly alter the biodistribution of the nanoparticles.
These findings highlight a critical consideration in the design of nanoparticle-based drug delivery and imaging systems: the choice of fluorescent label can have unintended consequences on the in vivo fate of the nanomaterial. Therefore, the potential for the label to alter biodistribution should be carefully evaluated to avoid misinterpretation of targeting efficiency and tissue uptake. nih.govconicet.gov.arnih.gov
Interactive Data Table: Properties of Sulfo-Cy5-SE
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 649 nm | medchemexpress.comlumiprobe.com |
| Emission Maximum (λem) | ~662 - 672 nm | medchemexpress.comlumiprobe.com |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | ~0.28 | lumiprobe.com |
| Water Solubility | High | medchemexpress.comlumiprobe.commedchemexpress.comlumiprobe.comglpbio.comlumiprobe.com |
Influence on Protein Structure and Function (where relevant to methodology)
The covalent attachment of any extrinsic molecule to a protein carries the potential to alter its structure and, consequently, its function. In the context of fluorescent labeling with Sulfo-Cy5-SE, several methodological factors are critical to preserving the native state of the target protein. A primary advantage of Sulfo-Cy5-SE is its high hydrophilicity and water solubility, conferred by the presence of sulfo- groups. lumiprobe.comantibodies.com This property is methodologically significant as it permits labeling reactions to be conducted in a purely aqueous phase, obviating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). antibodies.comlumiprobe.com This is particularly beneficial for proteins that are prone to denaturation or have low solubility in the presence of organic solvents, thereby helping to maintain their native conformation during the conjugation process. lumiprobe.comantibodies.com
The degree of substitution (DOS)—the average number of dye molecules conjugated to a single protein molecule—is a crucial parameter that must be optimized. While a higher DOS might be expected to yield a stronger signal, excessive labeling can lead to fluorescence quenching due to dye-dye interactions and aggregation on the protein surface. aatbio.comnih.gov This self-quenching diminishes the fluorescence of the conjugate. nih.gov Furthermore, high levels of modification can interfere with the protein's biological activity by sterically hindering binding sites or inducing conformational changes. For antibodies, an optimal DOS is typically recommended to be between 2 and 10, depending on the specific properties of the dye and the protein. aatbio.com The sulfonation of Sulfo-Cy5-SE helps to reduce the aggregation of dye molecules, a common issue with non-sulfonated cyanine dyes that can lead to anomalous absorption spectra and reduced fluorescence. lumiprobe.comnih.gov
The specific site of conjugation on the protein can also influence its structure and function. Sulfo-Cy5-SE contains an N-hydroxysuccinimidyl (NHS) ester reactive group, which targets primary amines, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues. aatbio.comtargetmol.com Since lysine residues are often distributed across the protein surface, the labeling is typically stochastic. If key functional sites, such as an enzyme's active site or an antibody's antigen-binding site, are rich in accessible lysines, the labeling process may compromise the protein's function. Research on other cyanine dyes has shown that the position of the tag can have significant, position-dependent effects on the structure and dynamics of membrane proteins. nih.gov Therefore, from a methodological standpoint, if the preservation of a specific function is paramount, site-specific labeling techniques or a careful assessment of the impact of stochastic labeling on protein activity is warranted. In some studies, the absence of labeling with a control compound containing the Sulfo-Cy5 fluorophore but lacking the specific binding moiety confirmed that the dye itself did not dictate target-binding specificity, underscoring the importance of the conjugated biomolecule's integrity. nih.gov
Comparative Analysis of Sulfo-Cy5-SE with Other Fluorescent Dyes in Research Contexts
The selection of a fluorescent dye for a specific research application is a critical decision that depends on multiple factors, including the dye's photophysical properties, its environmental sensitivity, its cost, and its effects on the labeled molecule. Sulfo-Cy5-SE is frequently compared with other dyes in the red and far-red spectral region.
Comparison with Non-sulfonated Cy5: The principal advantage of Sulfo-Cy5-SE over its non-sulfonated counterpart, Cy5-SE, is its enhanced water solubility. lumiprobe.com This allows Sulfo-Cy5-SE to be used for labeling sensitive proteins that may be denatured by the organic co-solvents required to dissolve non-sulfonated Cy5. antibodies.comlumiprobe.com While their core photophysical properties are very similar, this difference in solubility impacts labeling protocols and purification. lumiprobe.com For instance, the removal of unreacted sulfonated dye via dialysis is more efficient due to its high water solubility. lumiprobe.com
Comparison with Alexa Fluor Dyes: The Alexa Fluor family of dyes is a common benchmark. Alexa Fluor 647 is the direct spectral equivalent of Cy5 and Sulfo-Cy5. tocris.com Research indicates that Alexa Fluor 647 is significantly more photostable and its protein conjugates are often brighter than those of Cy5. nih.gov This increased brightness is partly attributed to reduced dye aggregation on the protein surface, which minimizes the self-quenching effect that is more prominent with Cy5 conjugates, especially at higher degrees of labeling. nih.gov While the sulfonation in Sulfo-Cy5-SE is designed to mitigate this aggregation, Alexa Fluor dyes are often considered superior in terms of brightness and photostability in many applications. nih.gov
Comparison with DyLight Dyes: Sulfo-Cy5-SE is considered a replacement for DyLight 649. lumiprobe.comantibodies.com The DyLight dyes are known for exhibiting high fluorescence intensity and photostability. thermofisher.com They are also highly water-soluble and maintain strong fluorescence across a broad pH range (pH 4-9), which can be an advantage in experiments involving pH fluctuations. thermofisher.com
Comparison with Atto Dyes: Atto dyes, such as Atto 647N, are recognized for their exceptional photostability and are frequently used in advanced imaging techniques like stimulated emission depletion (STED) microscopy. sigmaaldrich.com In microarray-based experiments, Atto 647N has been shown to be a more stable and higher-signal alternative to Cy5. sigmaaldrich.com
Comparison with Squaraine Dyes: In a direct comparison, water-soluble squaraine dyes were found to have lower fluorescence quantum yields in aqueous solution than corresponding cyanine dyes. researchgate.net However, their quantum yields and fluorescence lifetimes increase significantly upon binding to proteins. researchgate.net Squaraine dyes also demonstrate greater photostability and a higher sensitivity of their fluorescence to the microenvironment, making them potentially better candidates for use as biological sensors. researchgate.net
The following tables provide a comparative overview of Sulfo-Cy5-SE and its alternatives based on their photophysical properties and methodological advantages.
Table 1: Comparative Photophysical Properties of Selected Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Feature |
|---|---|---|---|---|---|
| Sulfo-Cy5-SE | 646 | 662 | 271,000 | 0.28 | High water solubility. antibodies.com |
| Cy5-SE | 649 | 670 | 250,000 | 0.20 | Requires organic co-solvent. tocris.commedchemexpress.cn |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | High photostability and brightness. nih.gov |
| DyLight 649 | 652 | 672 | 250,000 | N/A | High intensity and photostability. thermofisher.com |
| Atto 647N | 644 | 669 | 150,000 | 0.65 | Excellent for super-resolution microscopy. sigmaaldrich.com |
| Squaraine Dye (example) | 630-636 | 639-645 | 284,000-333,000 | 0.04-0.09 (increases on protein) | High photostability, good sensor. researchgate.net |
Table 2: Methodological Comparison in Research Applications
| Dye | Advantages | Disadvantages | Primary Research Context |
|---|---|---|---|
| Sulfo-Cy5-SE | - No organic solvent needed antibodies.com | - Less photostable than some alternatives (e.g., Alexa Fluor) nih.gov | General protein labeling, especially for solvent-sensitive proteins; flow cytometry, microscopy. antibodies.comtocris.com |
| Cy5-SE | - Cost-effective medchemexpress.cn | - Requires organic solvent medchemexpress.cn | Labeling of soluble proteins, peptides, and oligonucleotides where co-solvents are tolerated. medchemexpress.cn |
| Alexa Fluor 647 | - High brightness and photostability nih.gov | - Higher cost | Immunofluorescence, flow cytometry, applications requiring high signal and stability. nih.gov |
| Atto 647N | - Very high photostability sigmaaldrich.com | - Higher cost | Super-resolution microscopy (STED), single-molecule studies. sigmaaldrich.com |
| Squaraine Dyes | - Excellent photostability researchgate.net | - Low quantum yield in aqueous solution researchgate.net | Fluorescence sensing applications. researchgate.net |
Future Directions and Emerging Research Avenues for Sulfo Cy5 Se
Development of Novel Sulfo-Cy5-SE Based Probe Architectures for Advanced Research
The versatility of Sulfo-Cy5-SE is driving the creation of innovative probe designs that move beyond simple labeling to enable dynamic and functional measurements in advanced research settings.
Förster Resonance Energy Transfer (FRET) Probes: A significant area of development is the use of Sulfo-Cy5 as an acceptor or donor in FRET pairs to monitor molecular interactions and enzymatic activity.
Ratiometric Probes: Researchers have synthesized ATP analogues where Sulfo-Cy5 is paired with a donor dye like Sulfo-Cy3. biorxiv.org In the intact state, excitation of the donor (Sulfo-Cy3) results in energy transfer and fluorescence from the acceptor (Sulfo-Cy5). biorxiv.org Upon enzymatic cleavage of the ATP analogue, the dyes separate, FRET is disrupted, and the ratio of donor-to-acceptor emission changes. biorxiv.org This ratiometric output provides a robust method for continuously monitoring the activity of ATP-consuming enzymes. biorxiv.org
Activatable (Quenched) Probes: For detecting protease activity, activatable probes have been designed using Sulfo-Cy5 in conjunction with a quencher molecule, such as QSY21. rsc.org In these probes, a peptide sequence specifically recognized by a target protease (e.g., cathepsins) links the fluorophore to the quencher. rsc.org The proximity of the quencher suppresses the fluorescence of Sulfo-Cy5. rsc.org Upon cleavage by the active enzyme, the quencher is released, restoring fluorescence and signaling the presence of protease activity. rsc.org Advanced designs incorporate hairpin-like peptide structures that bring the dye and quencher into even closer proximity, enhancing the quenching efficiency and improving the signal-to-noise ratio upon activation. rsc.org
Peptide-Based Targeting Probes: Specific peptides are being conjugated to Sulfo-Cy5 to create probes that bind to distinct cellular receptors. A notable example is a probe for Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and cancer. rsc.org A highly potent and selective peptide, Isox-Cha-Chg-ARK-NH2, was conjugated via its lysine (B10760008) side chain to Sulfo-Cy5-SE, creating a fluorescent probe with high affinity for PAR2. rsc.org This allows for precise imaging and quantification of receptor distribution and dynamics in cell-based assays. rsc.org
Nanoparticle and Quantum Dot-Based Architectures: The integration of Sulfo-Cy5 into nanomaterials is opening new possibilities. Hybrid assemblies using perovskite quantum dots (PQDs) as energy donors and Sulfo-Cy5 as acceptors are being explored. nih.gov In these constructs, the PQDs capture light and efficiently transfer the energy to the Sulfo-Cy5 dye, leveraging the unique photophysical properties of quantum dots for brighter, more stable imaging agents. nih.gov Another approach involves cross-linked polystyrene-based nanoparticles functionalized with Sulfo-Cy5, creating multimodal trackers for living cells. nih.gov
| Probe Architecture | Key Components | Principle of Operation | Research Application |
| Ratiometric FRET Probe | Sulfo-Cy3 (donor), Sulfo-Cy5 (acceptor), cleavable linker (e.g., ATP analogue) | FRET occurs in the intact state; cleavage separates the dyes, changing the emission ratio. biorxiv.org | Monitoring enzymatic activity (e.g., ATPases). biorxiv.org |
| Activatable FRET Probe | Sulfo-Cy5 (fluorophore), QSY21 (quencher), protease-cleavable peptide | Fluorescence is quenched in the intact state; cleavage restores fluorescence. rsc.org | Detecting specific protease activity (e.g., cathepsins). rsc.org |
| Peptide-Targeted Probe | Sulfo-Cy5, Targeting Peptide (e.g., Isox-Cha-Chg-ARK-NH2) | The peptide directs the fluorophore to a specific biological target (e.g., PAR2 receptor). rsc.org | Imaging and quantifying specific cell surface receptors. rsc.org |
| Quantum Dot Hybrid Probe | Perovskite Quantum Dot (donor), Sulfo-Cy5 (acceptor) | Energy transfer from the excited quantum dot to the dye. nih.gov | High-brightness cellular imaging. nih.gov |
Integration of Sulfo-Cy5-SE into Multi-Modal Imaging Platforms for Research
To gain a more comprehensive understanding of biological processes, researchers are integrating fluorescence imaging with other modalities. Sulfo-Cy5-SE is being incorporated into dual-modality or multi-modal probes that provide complementary information from a single agent, ensuring the signals are co-localized. mdpi.com
Positron Emission Tomography (PET) / Fluorescence Imaging: One of the most powerful combinations is the pairing of the high sensitivity and whole-body imaging capability of PET with the high-resolution optical guidance of fluorescence. mdpi.comacs.org Bimodal probes are being developed by conjugating Sulfo-Cy5 and a chelator for a PET radionuclide to the same targeting molecule. For instance, a probe was created using a sarcophagine cage chelator, which binds the PET isotope Copper-64 (⁶⁴Cu), and a Sulfo-Cy5 dye, both attached to a peptide targeting the glucagon-like peptide 1 receptor (GLP-1R). mdpi.com This dual-function probe enabled both pre-operative tumor localization via PET scans and ex vivo fluorescence imaging in mouse models. mdpi.com The development of such hybrid tracers is a key step toward improving image-guided surgery, where PET can identify lesions non-invasively, and the fluorescent signal can provide real-time visual guidance for precise resection. dntb.gov.ua
Mass Cytometry (CyTOF) / Fluorescence Imaging: Sulfo-Cy5 is also being used in conjunction with mass cytometry (CyTOF), a technique that uses antibodies labeled with heavy metal isotopes to perform high-dimensional single-cell analysis. Researchers have created multimodal polystyrene nanoparticles that contain both Sulfo-Cy5 and various metal isotopes. nih.gov These "metallofluorescent" particles can be taken up by living cells, allowing the cells to be tracked simultaneously by fluorescence microscopy (detecting the Sulfo-Cy5) and analyzed by CyTOF (detecting the metal fingerprint). nih.gov This allows for a direct correlation between a cell's spatial location and behavior (from fluorescence imaging) and its detailed molecular phenotype (from CyTOF). nih.gov
| Combined Modalities | Key Components of Probe | Research Application | Example |
| PET / Fluorescence | Targeting peptide, Chelator (e.g., sarcophagine) for PET isotope (e.g., ⁶⁴Cu), Sulfo-Cy5 | Non-invasive whole-body tumor imaging combined with high-resolution tissue imaging. mdpi.com | Sarcophagine-sulfo-Cy5-exendin-4 probe for imaging GLP-1R positive tumors. mdpi.com |
| Mass Cytometry / Fluorescence | Polystyrene nanoparticle, Metal isotopes, Sulfo-Cy5 | Correlating high-dimensional proteomic data with spatial information from fluorescence imaging at the single-cell level. nih.gov | Metallofluorescent nanoparticles for multimodal cell tracking. nih.gov |
Advanced Computational Modeling of Sulfo-Cy5-SE Interactions and Applications
While experimental work continues to advance, computational modeling has become an indispensable tool for understanding the behavior of Sulfo-Cy5-SE and for the rational design of new probes. These in silico methods provide insights at an atomic level that are often inaccessible through experiments alone.
Predicting Photophysical Properties: Quantum chemical computations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to model the absorption and fluorescence characteristics of cyanine (B1664457) dyes. mdpi.comdntb.gov.ua Although historically challenging for cyanine dyes, modern functionals like CAM-B3LYP and M06-HF have shown improved accuracy in predicting excitation energies. rsc.orgacs.org These calculations help researchers understand how modifications to the dye's structure—such as changes to the polymethine chain or terminal heterocyclic groups—will affect its color and brightness, guiding the synthesis of new analogues with fine-tuned spectral properties. mdpi.comrsc.org
Simulating Dye-Biomolecule Interactions: Molecular dynamics (MD) simulations are crucial for visualizing how Sulfo-Cy5-SE interacts with the biomolecules it labels, such as proteins and DNA. researchgate.netfrontiersin.org These simulations can model the conformational flexibility of the dye and its linker, revealing how it orients itself on a protein surface or stacks against nucleic acid bases. researchgate.netnih.gov This information is critical for interpreting FRET data, as the orientation between donor and acceptor dyes significantly impacts energy transfer efficiency. nih.gov MD simulations have shown that cyanine dyes like Cy5 often stack on the ends of DNA helices, which must be accounted for in precise distance measurements. nih.gov
Modeling Aggregation and Environmental Effects: Sulfo-Cy5, like other cyanine dyes, can form non-fluorescent H-aggregates or other aggregate types in aqueous solutions, a process driven by π-stacking interactions. rsc.org Atomistic MD simulations are used to study the thermodynamics and structural details of this self-assembly process. rsc.orgrsc.org By understanding the forces driving aggregation, researchers can design probes that minimize these unwanted interactions. Furthermore, computational models can predict how the local environment—such as binding within a protein pocket or a nanoparticle carrier—restricts the dye's motion. researchgate.netarxiv.org This is important because the fluorescence quantum yield of cyanine dyes is often enhanced when their intramolecular rotation is hindered, a phenomenon known as protein-induced fluorescence enhancement (PIFE). researchgate.net
| Modeling Technique | Application for Sulfo-Cy5-SE | Key Insights |
| Quantum Chemistry (e.g., TD-DFT) | Predicting absorption and fluorescence spectra of new dye analogues. mdpi.comrsc.org | Rational design of dyes with specific wavelengths and photophysical properties. |
| Molecular Dynamics (MD) of Labeled Biomolecules | Simulating the orientation and dynamics of Sulfo-Cy5 when attached to proteins or DNA. nih.govnih.gov | Understanding dye-biomolecule contacts, predicting FRET efficiency more accurately, interpreting fluorescence anisotropy. |
| Atomistic Simulation of Self-Assembly | Modeling the formation of dye aggregates (e.g., H-aggregates) in solution. rsc.orgrsc.org | Elucidating mechanisms of fluorescence quenching and designing probes with reduced aggregation. |
| Hybrid Modeling (e.g., FRET-MD) | Combining experimental FRET data with MD simulations to model the structure of biomolecular complexes. biorxiv.org | Building accurate 3D models of dynamic macromolecules and their complexes. |
Innovations in Targeted Delivery Mechanisms for Sulfo-Cy5-SE Conjugates in Research Settings
A key focus of current research is to ensure that Sulfo-Cy5-SE-labeled probes reach their intended molecular targets with high specificity. This has led to significant innovations in targeted delivery mechanisms, moving beyond passive uptake to active, receptor-mediated delivery.
Peptide-Mediated Targeting: Short, specific peptide sequences that act as ligands for cell surface receptors are powerful tools for targeted delivery. A prime example is the development of a molecular platform targeting the Prostate-Specific Membrane Antigen (PSMA), a receptor overexpressed on prostate cancer cells. acs.org This platform uses a Glu-Urea-Lys (EuK) peptide fragment as the PSMA-targeting vector. acs.org In a proof-of-concept study, this vector was part of a conjugate that also carried a Sulfo-Cy5 dye for imaging and the drug docetaxel, demonstrating a bimodal theranostic agent delivered specifically to PSMA-expressing cells. acs.org
Aptamer-Functionalized Delivery: Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, are emerging as highly effective targeting moieties. acs.orghep.com.cn They can be selected to bind to a vast range of targets with high affinity and specificity, rivaling that of antibodies, but with the advantages of lower immunogenicity and ease of chemical synthesis and modification. acs.org For example, the DNA aptamer sgc8, which targets tyrosine-protein kinase-like 7 (PTK7), has been conjugated to polymers labeled with Sulfo-Cy5 to create targeted nanoprobes. chinesechemsoc.org Similarly, other aptamers have been used to deliver Sulfo-Cy5-labeled conjugates to targets like the epithelial cell adhesion molecule (EpCAM). nih.gov
Nanoparticle-Based Platforms: Encapsulating or conjugating Sulfo-Cy5 probes to nanoparticles offers another layer of control over delivery. Nanoparticles can improve the stability and circulation time of the probe and can be functionalized with targeting ligands for enhanced specificity. hep.com.cn A novel "thiolation-and-conjugation" method was shown to induce the formation of nano-sized albumin conjugates. researchgate.net When applied to Human Serum Albumin (HSA) labeled with Sulfo-Cy5, this method created nanoparticles that exhibited enhanced uptake by cancer cells compared to conventionally labeled HSA, demonstrating that the delivery vehicle's structure can significantly influence cellular internalization. researchgate.net Combining these approaches, such as by functionalizing drug-loaded nanoparticles with targeting aptamers, represents a powerful strategy for selective delivery in research settings. hep.com.cn
| Targeting Moiety | Molecular Target | Carrier / Platform | Research Application |
| Peptides (e.g., Glu-Urea-Lys) | Prostate-Specific Membrane Antigen (PSMA) | Polypeptide-based molecular platform | Targeted delivery of imaging agents and therapeutics to prostate cancer cells. acs.org |
| Aptamers (e.g., sgc8) | Protein Tyrosine Kinase 7 (PTK7) | High molecular weight polymers (e.g., HPG) | Targeted imaging of various cancer cell lines expressing PTK7. chinesechemsoc.org |
| Aptamers | Epithelial Cell Adhesion Molecule (EpCAM) | Direct conjugation | Targeted delivery to EpCAM-positive tumor cells for functional studies. nih.gov |
| Albumin (self-assembled) | General (enhanced permeability and retention effect) | Nano-sized albumin particles | Enhancing cellular uptake of fluorescently labeled proteins. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
